![molecular formula C12H9F3N2O2 B2933871 N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 923801-02-9](/img/structure/B2933871.png)
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) . This code represents the molecular structure of the compound, including the positions of the atoms and the bonds between them .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds structurally related to N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide, have significant potential in biorenewable chemical production due to their versatility as precursors for industrial chemicals. Research highlights the effects of saturated, straight-chain carboxylic acids on microbial inhibitors, crucial for fermentative production using engineered microbes. This understanding aids in metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).
LC-MS/MS Study of Degradation Processes
A study on Nitisinone, a compound sharing similar functional groups with this compound, employed LC-MS/MS to determine stability under various conditions, identifying major degradation products and their stability. This research provides insights into the properties and potential environmental and health impacts of related compounds, contributing to a better understanding of their behavior and applications in medical fields (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include structural motifs similar to this compound, offers insights into their degradation pathways, half-lives, and potential environmental impacts. This review emphasizes the importance of understanding the degradation behavior of such compounds for assessing environmental fate and the development of strategies to mitigate their effects (Liu & Avendaño, 2013).
Furan Fatty Acids: Health Implications
Furan fatty acids, structurally related to this compound, have been studied for their health benefits, including antioxidant and anti-inflammatory activities. However, their metabolite CMPF's role in health remains controversial, with studies suggesting both positive and negative health implications. This review addresses the balance of evidence, suggesting that, overall, furan fatty acids could be beneficial to health (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
将来の方向性
The future directions for research on “N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide” are not specified in the search results. Given its structural similarity to other bioactive compounds , it could be of interest in various areas of research, including medicinal chemistry, drug discovery, and proteomics research . Further studies would be needed to explore its potential applications and to fully understand its properties and mechanisms of action.
特性
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDLOLOPZMOQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)
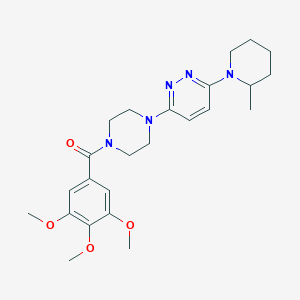
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)
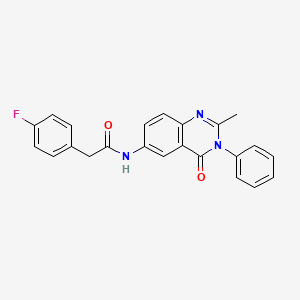

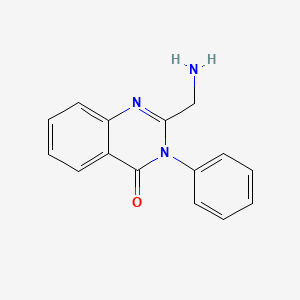
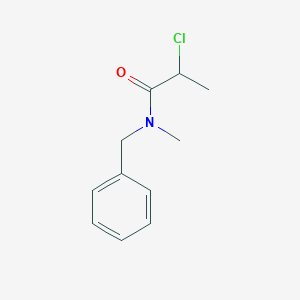

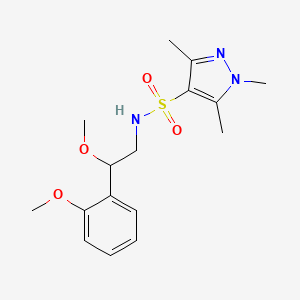
![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)
